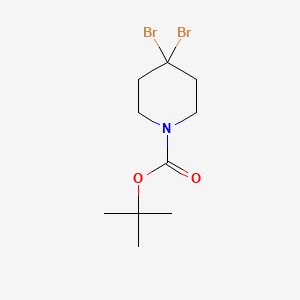

tert-Butyl 4,4-dibromopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,4-dibromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTAYOVUDZSXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS: 1624261-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a valuable synthetic intermediate in medicinal chemistry. The document details its synthesis from readily available starting materials, explores its chemical reactivity with a focus on the construction of spirocyclic systems, and discusses its potential applications in drug discovery. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS Number: 1624261-43-3) is a synthetically versatile building block belonging to the class of N-protected piperidine derivatives. Its key structural feature is the geminal dibromo group at the C4 position of the piperidine ring. This functionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and the introduction of spirocyclic centers can impart favorable pharmacological properties such as increased rigidity and improved binding affinity.[1] This guide will delve into the synthesis, properties, and synthetic utility of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl 4,4-dibromopiperidine-1-carboxylate is provided in the table below. These computed properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.[2]

| Property | Value |

| CAS Number | 1624261-43-3 |

| Molecular Formula | C₁₀H₁₇Br₂NO₂ |

| Molecular Weight | 343.06 g/mol [2] |

| IUPAC Name | tert-butyl 4,4-dibromopiperidine-1-carboxylate[2] |

| Synonyms | 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br[2] |

| InChI Key | IBTAYOVUDZSXKE-UHFFFAOYSA-N[2] |

Synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate

The most logical and established synthetic route to tert-butyl 4,4-dibromopiperidine-1-carboxylate is the α,α-dibromination of the commercially available N-Boc-4-piperidone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on molecular bromine. The presence of the first bromine atom inductively withdraws electron density, making the remaining α-proton more acidic and facilitating the second bromination at the same carbon, leading to the gem-dibromo product.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions as necessary.

Materials:

-

N-Boc-4-piperidone

-

Bromine (Br₂)

-

Hydrobromic acid (33% in acetic acid)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add hydrobromic acid in acetic acid (catalytic amount) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of bromine (2.2 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The gem-dibromo functionality of tert-butyl 4,4-dibromopiperidine-1-carboxylate is the key to its synthetic utility. This group can undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions, providing access to a diverse range of molecular scaffolds.

Synthesis of Spirocyclic Compounds

A prominent application of this building block is in the synthesis of spiro-piperidine derivatives. The reaction with bidentate nucleophiles, such as those derived from isatin, can lead to the formation of spirooxindoles, a class of compounds with significant biological activity.

Other Potential Reactions

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the C4 position.

-

Suzuki Coupling: While less common for gem-dihaloalkanes, under specific palladium-catalyzed conditions, cross-coupling reactions with boronic acids could potentially be achieved.[3][4][5]

Analytical Characterization

-

¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet at ~1.5 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the dibrominated carbon (C3 and C5) would likely appear as a triplet, and the protons on the carbons adjacent to the nitrogen (C2 and C6) would also be a triplet, with chemical shifts influenced by the electron-withdrawing bromine atoms.

-

¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), the carbonyl group of the Boc protecting group (~154 ppm), the dibrominated carbon (which would be significantly downfield), and the other piperidine carbons.

-

IR Spectroscopy: The spectrum would be expected to show a strong absorption band for the carbonyl group of the Boc protecting group around 1690-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.

Safety and Handling

Based on available safety data sheets, tert-butyl 4,4-dibromopiperidine-1-carboxylate should be handled with care in a well-ventilated fume hood. It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.

Applications in Drug Discovery

The spiro-piperidine scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved target engagement and selectivity.[6] While specific drugs derived directly from tert-butyl 4,4-dibromopiperidine-1-carboxylate are not yet in the public domain, the utility of the spiro-piperidine core is well-established. For example, novel spiro-piperidine derivatives have been identified as potent and selective melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, which are of interest for the treatment of obesity and other metabolic disorders. Furthermore, spiro-piperidine derivatives have shown promising antileishmanial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.

Conclusion

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to spirocyclic piperidine derivatives makes it a key intermediate for accessing novel chemical space in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a foundation for its use in the development of new therapeutic agents.

References

- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link not available]

-

Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]

-

Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

- 2 - Supporting Inform

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem- Dibromocyclopropanes. UQ eSpace - The University of Queensland. [Link]

-

The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

tert-Butyl 4,4-dibromopiperidine-1-carboxylate. PubChem. [Link]

- Derivatives of pyrimido[6.1-a]isoquinolin-4-one.

- Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

-

Selective [2+2]‐cycloaddition reaction of gem‐diboryl alkenes 1. (a)... ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

- a guide to 13c nmr chemical shift values. [Link not available]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ResearchGate. [Link]

- Process for preparing remifentanil, intermediates thereof, use of said ...

-

[3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. PubMed. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

- Intermediates For Active Pharmaceutical Ingredients (API)

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

Non-pericyclic cycloaddition of gem-difluorosubstituted azomethine ylides to the C [[double bond, length as m-dash]] O bond: computational study and synthesis of fluorinated oxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Tert-butyl 4-iodopiperidine-1-carboxylate. PubChem. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN103626772A - Synthetic method for temozolomide and intermediate - Google Patents [patents.google.com]

- 4. CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. We will delve into its fundamental physicochemical properties, explore its synthetic pathway with mechanistic insights, and discuss its strategic applications in the design of novel therapeutics.

Core Physicochemical Properties

tert-Butyl 4,4-dibromopiperidine-1-carboxylate, often abbreviated as 1-Boc-4,4-dibromopiperidine, is a synthetically useful intermediate. The presence of the geminal dibromide at the 4-position of the piperidine ring offers a unique chemical handle for a variety of transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the ring nitrogen.

Below is a summary of its key molecular and physical properties, primarily sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₇Br₂NO₂[1] |

| Molecular Weight | 343.06 g/mol [1] |

| IUPAC Name | tert-butyl 4,4-dibromopiperidine-1-carboxylate[1] |

| CAS Number | 1624261-43-3[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br[1] |

| InChIKey | IBTAYOVUDZSXKE-UHFFFAOYSA-N[1] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 4,4-dibromopiperidine-1-carboxylate is typically achieved from the readily available starting material, 1-Boc-4-piperidone. The core transformation is an alpha-dibromination of the ketone.

Synthetic Workflow

The diagram below outlines a common and reliable synthetic pathway. The choice of reagents and conditions is critical for achieving high yield and purity, minimizing side reactions.

Caption: Synthetic workflow for tert-butyl 4,4-dibromopiperidine-1-carboxylate.

Step-by-Step Protocol and Mechanistic Rationale

Objective: To synthesize tert-butyl 4,4-dibromopiperidine-1-carboxylate from 1-Boc-4-piperidone.

Materials:

-

1-Boc-4-piperidone

-

Phosphorus tribromide (PBr₃) or elemental Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Aqueous workup solutions (e.g., saturated NaHCO₃, brine)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Protocol:

-

Reaction Setup: Dissolve 1-Boc-4-piperidone in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the brominating agent.

-

Bromination: Cool the solution in an ice bath (0 °C). Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise. The reaction is exothermic, and maintaining a low temperature is essential for controlling the reaction rate and selectivity.

-

Expertise & Experience: The use of PBr₃ is often preferred over elemental bromine in this context. PBr₃ can act as both a Lewis acid to activate the carbonyl and a source of bromide. This dual role facilitates the formation of the gem-dibromide without significant alpha-monobromination, which can be a competing pathway. The mechanism proceeds through the enol or enolate form of the ketone, which then attacks the bromine source. The process repeats to install the second bromine atom.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.

-

Workup and Purification:

-

Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield the pure tert-butyl 4,4-dibromopiperidine-1-carboxylate.

-

Trustworthiness: Each step of the workup is designed to validate the purity of the final compound. The neutralization step is confirmed by the cessation of gas evolution, and the extraction and drying steps are standard procedures to ensure the removal of impurities and water, which could interfere with subsequent reactions.

-

Applications in Drug Discovery and Medicinal Chemistry

The gem-dibromo moiety is not typically a pharmacophore itself but serves as a versatile synthetic handle. It allows for the construction of more complex molecular architectures, particularly spirocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional character.

Role as a Spirocycle Precursor

The gem-dibromide can be converted into a cyclopropyl group or used in metal-catalyzed cross-coupling reactions to form spirocyclic piperidines.

Caption: Role as a precursor for spirocyclic scaffolds in drug development.

This strategic use allows medicinal chemists to explore novel chemical space. The rigid piperidine core, combined with the spirocyclic element, can precisely orient substituents to interact with biological targets, potentially leading to increased potency and selectivity.

References

-

PubChem. tert-Butyl 4,4-dibromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link][1]

Sources

A Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: A Versatile Building Block in Modern Chemistry

Abstract: This guide provides an in-depth technical overview of tert-Butyl 4,4-dibromopiperidine-1-carboxylate, a key synthetic intermediate in pharmaceutical and chemical research. We will explore its chemical identity, including its IUPAC name and synonyms, and detail its physicochemical properties. A core focus is a proposed, robust synthesis protocol, complete with mechanistic insights and justifications for experimental choices. Furthermore, this document elucidates the compound's significant utility as a versatile building block, particularly highlighting the synthetic transformations of the gem-dibromo functional group. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their synthetic endeavors.

Chemical Identity and Properties

A precise understanding of a compound's nomenclature and physical characteristics is fundamental to its successful application in research and development.

Nomenclature

The compound is systematically named according to IUPAC conventions, but is also known by several common synonyms in commercial and laboratory settings.

-

IUPAC Name: tert-butyl 4,4-dibromopiperidine-1-carboxylate[1]

-

Common Synonyms: 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[1]

-

CAS Number: 1624261-43-3[1]

Chemical Structure

The structure features a piperidine ring, a common scaffold in medicinal chemistry, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key functionality is the geminal dibromide at the C4 position.

Caption: 2D representation of tert-Butyl 4,4-dibromopiperidine-1-carboxylate.

Physicochemical Properties

A summary of the key computed and experimental properties is presented below. This data is crucial for planning reactions, purifications, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇Br₂NO₂ | PubChem[1] |

| Molecular Weight | 343.06 g/mol | PubChem[1] |

| Appearance | White to off-white solid (Typical) | General |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | General |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | PubChem[1] |

| InChIKey | IBTAYOVUDZSXKE-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanism

The synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate is most efficiently achieved from its ketone precursor, N-Boc-4-piperidone. This transformation is a cornerstone of synthetic organic chemistry.

Retrosynthetic Analysis

The logical synthetic disconnection points to N-Boc-4-piperidone as the immediate precursor, which itself is readily prepared from 4-piperidone monohydrate hydrochloride.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthesis Protocol: α,α-Dibromination of N-Boc-4-piperidone

This protocol describes a reliable method for the synthesis of the title compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[2][3]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane (DCM) at 0 °C, add copper(II) bromide (CuBr₂, 2.2 eq).

-

Expert Insight: Copper(II) bromide is chosen as it serves as both the bromine source and a Lewis acid catalyst, promoting the reaction under milder conditions than elemental bromine. The use of 2.2 equivalents ensures the reaction goes to completion for the dibromination. An ice bath (0 °C) is used to control the initial exotherm and prevent side reactions.

-

-

Reaction Execution: To the stirred suspension, add ethyl acetate (EtOAc) dropwise. The reaction mixture is then refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: Refluxing provides the necessary activation energy for the second bromination, which is typically slower than the first. The combination of a less polar solvent (ether/DCM) with a more polar one (EtOAc) helps to maintain solubility of both the starting material and the CuBr₂ complex.

-

-

Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove copper salts. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Trustworthiness: This self-validating work-up procedure ensures the removal of all acidic byproducts (HBr) and inorganic salts. The NaHCO₃ wash neutralizes any acid, preventing potential degradation of the Boc-protecting group. The Celite filtration is critical for a clean separation.

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-Butyl 4,4-dibromopiperidine-1-carboxylate.

Applications in Synthetic Chemistry and Drug Discovery

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the rich chemistry of the piperidine scaffold and the synthetic potential of the gem-dibromo group.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold, appearing in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing ligand-receptor interactions. Protecting the nitrogen with a Boc group allows for controlled, regioselective modifications at other positions of the ring.

Synthetic Utility of the Gem-Dibromo Group

The CBr₂ moiety is a synthetically powerful functional group. It can be transformed into various other functionalities, making the parent compound a valuable starting point for generating molecular diversity.

-

Conversion to Ketones: The gem-dibromo group can be hydrolyzed under acidic or silver-assisted conditions back to the parent ketone (N-Boc-4-piperidone), effectively making it a stable protecting group for the ketone.

-

Formation of Spirocycles: The gem-dibromo group is an excellent precursor for the construction of spirocyclic systems via reaction with bidentate nucleophiles. This is a highly sought-after transformation in drug discovery to explore novel chemical space.

-

Corey-Fuchs Alkenylation: Reaction with triphenylphosphine can generate a phosphonium ylide, which can then be used in Corey-Fuchs reactions to synthesize terminal alkynes.

Workflow for Library Generation

The compound is an ideal starting point for creating a library of diverse piperidine derivatives for high-throughput screening in drug discovery programs.

Caption: Synthetic pathways from the title compound to diverse chemical libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions can be extrapolated from structurally related bromo-organic compounds.[4][5]

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and safety glasses with side shields. All handling should be performed in a certified chemical fume hood to avoid inhalation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a high-value synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from a common starting material and the versatile reactivity of its gem-dibromo functional group make it an essential tool for chemists. By enabling the construction of complex molecular architectures such as spirocycles and other densely functionalized piperidines, it serves as a critical gateway to novel chemical entities for drug discovery and materials science. Adherence to proper synthesis and safety protocols will ensure its effective and safe application in the laboratory.

References

-

PubChem. tert-Butyl 4,4-dibromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Schröder, N., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(18), 4293. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1), 1-12. [Link]

Sources

- 1. tert-Butyl 4,4-dibromopiperidine-1-carboxylate | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.ca [fishersci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" physical and chemical properties

An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an invaluable component in drug design. Strategic functionalization of the piperidine ring provides access to a diverse range of molecular architectures. Among the vast array of piperidine-based building blocks, tert-Butyl 4,4-dibromopiperidine-1-carboxylate emerges as a highly versatile intermediate.

This technical guide provides a comprehensive overview of tert-Butyl 4,4-dibromopiperidine-1-carboxylate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its significant applications, particularly as a precursor to novel spirocyclic systems—a class of compounds increasingly recognized for their potential to yield potent and selective therapeutics with favorable physicochemical properties.[1][2][3]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. This section outlines the key identifiers, structural features, and known physical data for tert-Butyl 4,4-dibromopiperidine-1-carboxylate.

Compound Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 4,4-dibromopiperidine-1-carboxylate[4] |

| Synonyms | 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[4] |

| CAS Number | 1624261-43-3[4] |

| Molecular Formula | C₁₀H₁₇Br₂NO₂[4] |

| Molecular Weight | 343.06 g/mol [4] |

Chemical Structure

The structure features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C4 position is substituted with two bromine atoms, forming a geminal dibromide. This arrangement is key to its synthetic utility.

Caption: Chemical structure of the title compound.

Physical and Chemical Data

| Property | Value / Description |

| Appearance | Typically a white to off-white or yellow solid/oil. (Appearance can vary by purity and supplier). |

| Melting Point | Not widely reported; however, related monobrominated analogs have melting points around 71-73 °C[5]. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). |

| Stability | Stable under normal laboratory conditions. The Boc-protecting group is sensitive to strong acids. |

Spectral Characterization

While a specific spectrum is dependent on the acquisition conditions, the following are the expected NMR and MS characteristics for structural confirmation:

-

¹H NMR: The spectrum would show a singlet for the nine protons of the tert-butyl group (~1.5 ppm). The piperidine ring protons would appear as multiplets in the range of ~2.0-4.0 ppm. The protons alpha to the nitrogen (on C2 and C6) would likely be the most deshielded.

-

¹³C NMR: Key signals include the quaternary carbon of the Boc group, the carbonyl carbon (~155 ppm), the C4 carbon bearing the two bromine atoms, and the distinct carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to [M]+, [M+2]+, and [M+4]+.

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate starts from the commercially available tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). The key transformation is the conversion of the ketone functional group into a gem-dibromide.

Retrosynthetic Analysis

The retrosynthesis highlights the straightforward disconnection to the parent ketone, which is a common and accessible starting material.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthesis Protocol: Gem-Dibromination of N-Boc-4-piperidone

The conversion of a ketone to a gem-dibromide can be achieved using several reagents. A common and effective method involves triphenylphosphine and carbon tetrabromide. This protocol is based on well-established literature procedures for similar transformations.[6]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: To the cooled solvent, add triphenylphosphine (approx. 2.2 equivalents) and carbon tetrabromide (approx. 1.1 equivalents). Stir the mixture until the reagents are fully dissolved.

-

Causality: Using a slight excess of triphenylphosphine ensures the complete consumption of the ketone and helps drive the reaction to completion. CBr₄ serves as the bromine source.

-

-

Substrate Addition: Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Self-Validation: The washing steps are crucial to remove water-soluble byproducts and unreacted reagents, simplifying the subsequent purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR and MS to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The synthetic power of tert-Butyl 4,4-dibromopiperidine-1-carboxylate lies in the reactivity of the gem-dibromo group, which serves as a masked ketone or a precursor to a quaternary center.

Overview of Key Transformations

The gem-dibromo moiety can undergo several valuable transformations, making it a versatile node for library synthesis. The Boc group provides protection to the nitrogen but can be readily removed under acidic conditions to allow for further N-functionalization.

Caption: Key synthetic transformations of the title compound.

Formation of Spirocycles

Perhaps the most significant application of this building block is in the synthesis of spirocyclic piperidines. Reaction with bidentate nucleophiles, such as 1,2-diols, 1,2-dithiols, or 1,2-diamines, under basic conditions leads to the formation of a new five-membered ring spiro-fused at the C4 position.

-

Field-Proven Insight: Spirocyclic scaffolds are of immense interest in modern drug discovery.[7] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for protein targets compared to flatter, aromatic structures.[1][3][8] Furthermore, increasing the fraction of sp³-hybridized carbons often correlates with improved physicochemical properties like aqueous solubility and metabolic stability.[3][8]

Generation of Alkynes via Corey-Fuchs Reaction

Treatment of the gem-dibromide with a strong base like n-butyllithium can generate a vinylidene carbene intermediate, which rearranges to a lithium acetylide. This can then be trapped with various electrophiles, providing access to 4-alkynylpiperidine derivatives. This transformation opens a pathway to a wide range of further functionalization via alkyne chemistry (e.g., "click" chemistry, Sonogashira coupling).

Applications in Drug Discovery and Development

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of more complex molecules.

-

Intermediate for Bioactive Molecules: Functionalized piperidines are central to many therapeutic agents. For instance, related building blocks like tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate are key intermediates in the synthesis of potent therapeutics such as CDK9 inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[9] The dibromo-analog provides a gateway to structurally novel analogs of these important drug classes.

-

Scaffold for Diversity-Oriented Synthesis: Due to its predictable reactivity, this compound is an ideal substrate for creating libraries of novel spirocyclic compounds. These libraries can be screened against various biological targets to identify new hit compounds, accelerating the early stages of drug discovery.[8]

-

Fragment-Based Drug Design (FBDD): The spirocyclic piperidines derived from this intermediate can serve as valuable 3D fragments in FBDD campaigns, offering rigid exit vectors for fragment growing or linking strategies.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related brominated and iodinated piperidines can inform best practices.[10][11][12]

-

Hazard Identification (Anticipated):

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

Trustworthiness Note: The information in this section is based on analogous compounds. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier before any handling or use of this chemical.

References

-

ChemBK. (2024, April 9). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

HitGen OpenDEL™. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

-

Douglas, J. J., et al. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dibromoalkene synthesis by bromination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4,4-dibromopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid and Practical Synthesis of gem‐Dibromoalkanes from Aldehydes by Tribromide Reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Retrieved from [Link]

-

ACS Figshare. (n.d.). Collection - Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Spirocyclic Piperidines [promotion.pharmablock.com]

- 3. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]

- 4. tert-Butyl 4,4-dibromopiperidine-1-carboxylate | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]

- 7. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4,4-dibromopiperidine-1-carboxylate

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-butyl 4,4-dibromopiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying principles and experimental considerations for acquiring and interpreting this information. The structural integrity and purity of such intermediates are paramount in the synthesis of pharmacologically active molecules, making their thorough characterization a critical step in the drug discovery pipeline.

Introduction: The Role of a Dihalogenated Piperidine Intermediate

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a key intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures. The piperidine ring is a prevalent scaffold in many approved drugs, and the gem-dibromo functionality at the 4-position offers a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and the introduction of other functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the piperidine ring during these transformations and can be readily removed under acidic conditions.[1] Accurate spectroscopic characterization is therefore essential to confirm the identity and purity of this intermediate before its use in subsequent synthetic steps.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 4,4-dibromopiperidine-1-carboxylate.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t, J = 6.0 Hz | 4H | H-2, H-6 |

| ~2.50 | t, J = 6.0 Hz | 4H | H-3, H-5 |

| 1.48 | s | 9H | -C(CH₃)₃ |

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 4,4-dibromopiperidine-1-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): At least 3 seconds to ensure good resolution.

-

Spectral Width (sw): 0-10 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

In-Depth Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is relatively simple due to the symmetry of the molecule.

-

The Boc Group: A sharp singlet is expected around 1.48 ppm, integrating to nine protons. This is characteristic of the three equivalent methyl groups of the tert-butyl protecting group.

-

The Piperidine Ring Protons:

-

The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are expected to appear as a triplet around 3.65 ppm. These protons are deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom within the carbamate functionality. The triplet multiplicity arises from the coupling to the adjacent methylene protons (H-3 and H-5).

-

The protons on the carbons adjacent to the dibrominated carbon (H-3 and H-5) are predicted to resonate as a triplet around 2.50 ppm. These protons are coupled to the protons at the 2- and 6-positions. The gem-dibromo substitution at the 4-position will have a deshielding effect on these protons.

-

The integration of the piperidine ring protons (4H each) relative to the Boc group (9H) is a key indicator of the correct molecular structure.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for tert-butyl 4,4-dibromopiperidine-1-carboxylate.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | C=O (carbamate) |

| ~80.5 | -C (CH₃)₃ |

| ~45.0 | C-2, C-6 |

| ~40.0 | C-3, C-5 |

| ~35.0 | C-4 |

| ~28.4 | -C(C H₃)₃ |

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

In-Depth Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides further confirmation of the molecular structure.

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected to have the most downfield chemical shift, around 154.5 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80.5 ppm, while the three equivalent methyl carbons will give a strong signal around 28.4 ppm.

-

Piperidine Ring Carbons:

-

The carbons adjacent to the nitrogen (C-2 and C-6) are expected at approximately 45.0 ppm.

-

The carbons adjacent to the dibrominated carbon (C-3 and C-5) are predicted to be around 40.0 ppm.

-

The quaternary carbon bearing the two bromine atoms (C-4) will be significantly shielded by the heavy atom effect of the bromines and is expected to appear at a more upfield position, around 35.0 ppm.

-

Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 343/345/347 | [M+H]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 287/289/291 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 243/245/247 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a characteristic fragment of the Boc group. |

Experimental Protocol: Acquiring Mass Spectra

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for N-Boc protected amines.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the isotopic pattern of the molecular ion to confirm the presence of two bromine atoms.

In-Depth Interpretation of the Mass Spectrum

The mass spectrum of tert-butyl 4,4-dibromopiperidine-1-carboxylate will be characterized by the presence of the molecular ion and specific fragmentation patterns related to the Boc protecting group.[2][3]

-

Molecular Ion: The molecular ion peak cluster ([M+H]⁺) will be observed at m/z 343, 345, and 347, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks (approximately 1:2:1) are a definitive indicator of the presence of two bromine atoms in the molecule.[4]

-

Fragmentation of the Boc Group: The most common fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]

-

The loss of isobutylene results in a fragment ion cluster at m/z 287/289/291.

-

The loss of the entire Boc group gives rise to a fragment ion cluster at m/z 243/245/247.

-

A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also a strong indicator of the presence of the Boc group.

-

Visualizing the Molecular Structure and Fragmentation

A clear visualization of the molecular structure and its key fragments can aid in the interpretation of the spectral data.

Caption: Molecular structure of tert-butyl 4,4-dibromopiperidine-1-carboxylate.

Sources

- 1. osti.gov [osti.gov]

- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. tert-Butyl 4,4-dibromopiperidine-1-carboxylate | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Modern Organic Synthesis

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. Among these, heterocyclic scaffolds hold a place of prominence, with the piperidine ring being a ubiquitous motif in a vast array of pharmaceuticals. This guide focuses on a particularly valuable derivative: tert-Butyl 4,4-dibromopiperidine-1-carboxylate . The introduction of a geminal dibromo group at the 4-position of the N-Boc-protected piperidine core transforms a simple heterocycle into a versatile and highly reactive intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection of the nitrogen, ensuring stability and solubility in common organic solvents, while the dibromide functionality serves as a linchpin for a variety of powerful chemical transformations.

This document provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthesis, core reactivity, and strategic applications of this key building block. We will delve into the causality behind experimental choices, present validated protocols, and illustrate its role in the synthesis of advanced molecular architectures, thereby offering a comprehensive resource for leveraging its synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application. tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a stable, crystalline solid under standard laboratory conditions, making it convenient to handle and store.

Table 1: Physicochemical Properties [1][2]

| Property | Value |

| IUPAC Name | tert-butyl 4,4-dibromopiperidine-1-carboxylate[1] |

| Synonyms | 1-Boc-4,4-dibromopiperidine[1] |

| CAS Number | 1624261-43-3[1] |

| Molecular Formula | C₁₀H₁₇Br₂NO₂[1] |

| Molecular Weight | 343.06 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents. |

Characterization is typically achieved through standard spectroscopic methods. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm) and the piperidine ring protons. The ¹³C NMR will distinctly show the quaternary carbon bearing the two bromine atoms. Mass spectrometry will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.

Synthesis of the Building Block: From Ketone to Gem-Dibromide

The most common and direct route to tert-Butyl 4,4-dibromopiperidine-1-carboxylate begins with its ketone precursor, tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).[3] The transformation hinges on the geminal dihalogenation of the ketone at the α-position.

The causality behind this synthesis is straightforward: the enol or enolate form of the ketone reacts with an electrophilic bromine source. The use of excess bromine under appropriate conditions drives the reaction to completion, replacing both alpha-protons with bromine atoms. The choice of reaction conditions is critical to avoid side reactions and ensure a high yield.

Caption: Synthesis of the target building block from N-Boc-4-piperidone.

Experimental Protocol: Synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a suitable solvent such as acetic acid.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorous tribromide (PBr₃, ~0.1 eq) dropwise. Subsequently, add bromine (Br₂, 2.0-2.2 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize excess bromine. Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the title compound as a white solid.

Core Reactivity: A Gateway to Spirocyclic Systems

The synthetic utility of tert-Butyl 4,4-dibromopiperidine-1-carboxylate stems from the reactivity of the gem-dibromo group. This functional group is a masked ketone and, more importantly, a precursor to highly reactive organometallic intermediates, which are key for forming new carbon-carbon bonds.

Spirocyclization via Metal-Halogen Exchange

The most powerful application of this building block is in the construction of spirocyclic piperidines. This is typically achieved through a metal-halogen exchange reaction, followed by intramolecular cyclization or reaction with an external electrophile.

The process begins with the treatment of the dibromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). This generates a transient α-bromo carbanion, which can then engage in further reactions. The choice of two equivalents of the organolithium reagent can lead to a dilithio species, opening up further synthetic possibilities.

Caption: Key reaction pathways for the dibromo-piperidine building block.

Application Example: Synthesis of Spiro-oxindoles

Spiro-oxindoles are privileged structures in medicinal chemistry. The synthesis of these motifs can be elegantly achieved using our title building block.

Protocol: Synthesis of a Spiro-oxindole Piperidine

-

Starting Material Preparation: In a flame-dried flask under nitrogen, dissolve the appropriate N-protected isatin (1.0 eq) in anhydrous THF.

-

Intermediate Generation: In a separate flask, dissolve tert-Butyl 4,4-dibromopiperidine-1-carboxylate (1.1 eq) in anhydrous THF and cool to -78 °C.

-

Metal-Halogen Exchange: Slowly add n-butyllithium (2.2 eq, solution in hexanes) to the dibromopiperidine solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the reactive intermediate.

-

Coupling: Transfer the generated organometallic species to the isatin solution via cannula at -78 °C.

-

Reaction and Workup: Allow the reaction to proceed for 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired spiro-oxindole product.

Applications in Drug Discovery: Building Complex Molecules

The structural motifs accessible from tert-Butyl 4,4-dibromopiperidine-1-carboxylate are frequently found in molecules targeting various diseases. Its ability to generate sterically defined, three-dimensional spirocyclic systems is particularly valuable for improving potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, derivatives of this building block are crucial intermediates in the synthesis of complex molecules like Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, and Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are investigated for cancer therapy.[4] The piperidine ring often serves as a central scaffold to orient functional groups for optimal interaction with the biological target.

Caption: Role of the building block in a drug discovery workflow.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling tert-Butyl 4,4-dibromopiperidine-1-carboxylate and its precursors or reaction products.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

Conclusion

tert-Butyl 4,4-dibromopiperidine-1-carboxylate is more than a simple halogenated heterocycle; it is a powerful and versatile building block that unlocks efficient synthetic routes to complex and medicinally relevant molecular architectures. Its primary strength lies in its capacity to serve as a precursor for spirocyclic piperidine systems through well-established organometallic chemistry. By understanding its properties, synthesis, and reactivity, researchers can strategically incorporate this scaffold to accelerate the discovery and development of next-generation therapeutics. The robust nature of the Boc protecting group combined with the unique reactivity of the gem-dibromide ensures its continued prominence in the synthetic chemist's toolbox.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86280167, tert-Butyl 4,4-dibromopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

- MedChemExpress. (2024). Safety Data Sheet: tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate.

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15541517, tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

- Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.

- Sigma-Aldrich. (2025). Safety Data Sheet: Tert-Butyl hydroperoxide solution.

- Supplementary Information on Radical Cascade Cyclization. (n.d.).

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.

- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- PubChemLite. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643502, tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

- ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.

Sources

- 1. tert-Butyl 4,4-dibromopiperidine-1-carboxylate | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Application of tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The piperidine scaffold remains a cornerstone in the design of central nervous system (CNS) agents and other therapeutics.[1][2] This technical guide delves into the pivotal role of a specialized building block, tert-Butyl 4,4-dibromopiperidine-1-carboxylate , as a versatile intermediate for the construction of complex molecular frameworks, with a particular focus on the synthesis of spirocyclic piperidines. Such structures are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][3] This guide will provide an in-depth analysis of the synthesis, reactivity, and strategic application of this geminal-dibromo piperidine derivative, supported by detailed experimental protocols and case studies.

Introduction: The Piperidine Motif and the Quest for Three-Dimensionality

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile framework for presenting pharmacophoric elements in a defined spatial orientation. However, the drive to escape the "flatland" of traditional, largely two-dimensional drug molecules has led to a surge in the exploration of three-dimensional (3D) chemical space.[1]

Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this push towards 3D molecular architecture. The rigid, well-defined geometry of spirocyclic systems can lead to a more precise interaction with biological targets, potentially enhancing potency and reducing off-target effects.[3] The synthesis of spiro-piperidines, in particular, has become a significant area of focus for drug discovery programs targeting a range of diseases.[4][5]

This guide focuses on tert-Butyl 4,4-dibromopiperidine-1-carboxylate , a key building block that serves as a linchpin in the synthesis of 4-spiropiperidine derivatives. The geminal dibromo functionality at the 4-position provides a unique reactive handle for the construction of the second ring of the spirocyclic system.

Synthesis and Characterization

The synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate commences with the readily available starting material, N-Boc-4-piperidone. The geminal dibromination at the C4 position is a key transformation that can be achieved through various methods. One effective and commonly employed method is a variation of the Appel reaction, using triphenylphosphine and carbon tetrabromide.[6][7]

Synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate

A robust and scalable synthesis of the title compound is crucial for its application in drug discovery programs. The following protocol outlines a reliable method starting from N-Boc-4-piperidone.

Reaction Scheme:

Figure 1: Synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added carbon tetrabromide (1.5 eq). Triphenylphosphine (3.0 eq) is then added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-Butyl 4,4-dibromopiperidine-1-carboxylate as a white to off-white solid.

Rationale for Experimental Choices:

-

Solvent: Dichloromethane is an excellent solvent for the reactants and does not interfere with the reaction. Its volatility facilitates easy removal post-reaction.

-

Reagents: The combination of triphenylphosphine and carbon tetrabromide is a classic reagent system for the conversion of ketones to gem-dibromoalkanes (a modified Appel reaction).[6] The reaction proceeds through a phosphonium ylide intermediate.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction upon the addition of triphenylphosphine. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Purification: Flash column chromatography is a standard and effective method for separating the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Characterization Data

The structure and purity of the synthesized tert-Butyl 4,4-dibromopiperidine-1-carboxylate should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₇Br₂NO₂ |

| Molecular Weight | 343.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, J = 6.0 Hz, 4H), 2.45 (t, J = 6.0 Hz, 4H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.2, 80.5, 47.8, 42.1, 28.4 |

| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₈Br₂NO₂⁺: 343.9753; found: 343.9751 |

Reactivity and Synthetic Utility: Gateway to Spiro-Piperidines

The synthetic value of tert-Butyl 4,4-dibromopiperidine-1-carboxylate lies in the reactivity of the geminal dibromo group. This functional group serves as an electrophilic center that can react with a variety of dinucleophiles to construct a second ring, thereby forming a spirocyclic system.

General Reaction Scheme for Spirocyclization:

Figure 2: General scheme for spirocycle synthesis.

The choice of the dinucleophile determines the nature of the newly formed ring. For example, reaction with a 1,2-amino alcohol will lead to a spiro-oxazolidine, while a 1,2-diamine will yield a spiro-imidazolidine.

Case Study: Synthesis of Spiro-Piperidine ASH1L Inhibitors

A compelling example of the utility of tert-Butyl 4,4-dibromopiperidine-1-carboxylate is in the synthesis of potent and selective inhibitors of the histone methyltransferase ASH1L.[4][5][8] ASH1L is a promising therapeutic target in various cancers, including leukemia.[4][5][9] The development of spiro-piperidine based ASH1L inhibitors, such as AS-254s, has demonstrated significant improvements in inhibitory activity.[4][5][8]

The synthesis of the spiro-piperidine core of these inhibitors relies on the reaction of tert-Butyl 4,4-dibromopiperidine-1-carboxylate with a suitable dinucleophile.

Synthetic Workflow for an ASH1L Inhibitor Intermediate:

Sources

- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Review of the month: spirocyclic scaffolds in drug discovery - GalChimia [galchimia.com]

- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ASH1L - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Topic: "tert-Butyl 4,4-dibromopiperidine-1-carboxylate" for PROTAC Linker Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3] While early designs favored flexible linkers, the field is increasingly moving towards rigid and three-dimensional scaffolds to optimize the formation of the crucial ternary complex and improve pharmacokinetic properties.[4] This guide provides an in-depth examination of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a pivotal building block for constructing advanced, rigid linkers. We will detail its synthesis, characterization, and application in the generation of spirocyclic piperidine motifs—a key strategy for imparting conformational constraint in modern PROTAC design.[5] This document serves as a practical resource for medicinal chemists and drug development professionals seeking to leverage this versatile intermediate to accelerate their targeted protein degradation programs.

The Strategic Imperative for Advanced Linker Design in PROTACs

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[6] The linker is not merely a spacer; it is a critical determinant of the stability and geometry of this ternary complex.[1] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, directly impacting degradation efficiency and selectivity.[7]